Differential Enzyme Inhibition: D- vs. L-5-Hydroxytryptophan
The D- and L-enantiomers of 5-hydroxytryptophan exhibit distinct inhibitory profiles against tryptophan 2,3-dioxygenase. At 0.1 mM concentration, 5-hydroxy-D-tryptophan inhibits D-tryptophan cleavage by 26% and L-tryptophan cleavage by 29% in mouse enzyme preparations. In contrast, 5-hydroxy-L-tryptophan shows 40% inhibition of D-tryptophan cleavage and 53% inhibition of L-tryptophan cleavage under identical conditions [1]. The D-isomer provides a less potent but more balanced inhibition profile, which may be advantageous for mechanistic studies requiring minimal perturbation of the enzyme system.
| Evidence Dimension | Enzyme inhibition (% inhibition at 0.1 mM) |
|---|---|
| Target Compound Data | 26% (D-Trp cleavage), 29% (L-Trp cleavage) |
| Comparator Or Baseline | 5-Hydroxy-L-tryptophan: 40% (D-Trp cleavage), 53% (L-Trp cleavage) |
| Quantified Difference | 14% lower inhibition of D-Trp cleavage; 24% lower inhibition of L-Trp cleavage |
| Conditions | Tryptophan 2,3-dioxygenase (EC 1.13.11.52) from Mus musculus; substrate concentration not specified |
Why This Matters
For researchers studying enzyme stereospecificity or designing control experiments, Boc-5-hydroxy-D-tryptophan (as a protected precursor to D-5-HTP) offers a distinct inhibitory profile that avoids the stronger enzyme perturbation seen with the L-isomer.
- [1] BRENDA Enzyme Database. (2011). Literature summary for EC 1.13.11.52: 5-hydroxy-D-tryptophan and 5-hydroxy-L-tryptophan inhibition data. View Source
